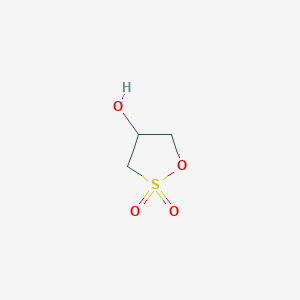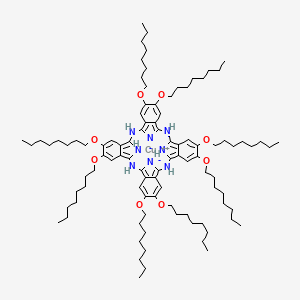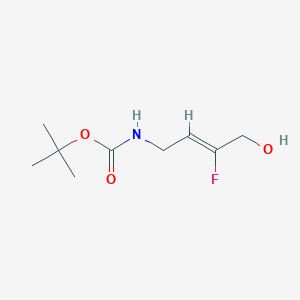
Perfluoro-7-isopropoxyheptanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide perfluoro-7-isopropoxyheptanoïque est un composé organique fluoré de formule moléculaire C10HF19O3. Il fait partie de la classe plus large des substances perfluoroalkylées et polyfluoroalkylées (PFAS), connues pour leur grande stabilité et leur résistance à la dégradation . Ce composé se caractérise par sa structure unique, qui comprend une chaîne carbonée perfluorée et un groupe isopropoxy.
Méthodes De Préparation
La synthèse de l’acide perfluoro-7-isopropoxyheptanoïque implique généralement plusieurs étapes. Une méthode courante commence par l’oxydation du décafluoroéthanal pour obtenir l’acide dodécafluoroheptanoïque. Cet intermédiaire est ensuite mis à réagir avec le chlorure de thionyle pour former le chlorure de décafluoroéthanoyle, qui est ensuite fluoré pour produire le perfluoroéthanoyle fluor. Finalement, l’hydrolyse de ce composé donne l’acide perfluoro-7-isopropoxyheptanoïque . Cette méthode se distingue par sa faible consommation énergétique, sa pollution minimale et son rendement élevé.
Analyse Des Réactions Chimiques
L’acide perfluoro-7-isopropoxyheptanoïque peut subir diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique généralement l’utilisation d’agents oxydants forts pour convertir le composé en différents états d’oxydation.
Réduction : Bien que moins fréquentes, les réactions de réduction peuvent être effectuées dans des conditions spécifiques pour modifier la structure du composé.
Substitution : Il s’agit d’un type de réaction plus fréquent pour les composés perfluorés, où un groupe fonctionnel est remplacé par un autre. .
Applications De Recherche Scientifique
L’acide perfluoro-7-isopropoxyheptanoïque a un large éventail d’applications en recherche scientifique :
Mécanisme D'action
Le mécanisme d’action de l’acide perfluoro-7-isopropoxyheptanoïque implique son interaction avec diverses cibles moléculaires et voies. Un mécanisme principal est l’activation du récepteur activé par les proliférateurs de peroxysomes alpha (PPARα), qui entraîne des modifications de l’expression génique et des processus métaboliques . Cette activation peut entraîner divers effets biologiques, notamment des modifications du métabolisme lipidique et de la prolifération cellulaire.
Comparaison Avec Des Composés Similaires
L’acide perfluoro-7-isopropoxyheptanoïque peut être comparé à d’autres composés perfluorés similaires, tels que l’acide perfluorooctanoïque (PFOA) et le perfluorooctane sulfonate (PFOS). Bien que tous ces composés partagent une grande stabilité et une résistance à la dégradation, l’acide perfluoro-7-isopropoxyheptanoïque est unique en raison de sa structure spécifique, qui comprend un groupe isopropoxy. Cette différence structurelle peut entraîner des variations dans son comportement chimique et ses applications .
Les composés similaires incluent :
- Acide perfluorooctanoïque (PFOA)
- Perfluorooctane sulfonate (PFOS)
- Acide perfluorohexanoïque (PFHxA)
- Acide perfluorononanoïque (PFNA)
Ces composés sont souvent étudiés ensemble pour comprendre leur impact environnemental et leurs effets potentiels sur la santé .
Propriétés
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro-7-(1,1,1,2,3,3,3-heptafluoropropan-2-yloxy)heptanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10HF19O3/c11-2(12,1(30)31)3(13,14)4(15,16)5(17,18)6(19,20)10(28,29)32-7(21,8(22,23)24)9(25,26)27/h(H,30,31) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJUULLNFNNTPAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(C(C(C(OC(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10HF19O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90663108 |
Source


|
| Record name | 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoro-7-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]heptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90663108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
530.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32347-41-4 |
Source


|
| Record name | 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoro-7-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]heptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90663108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(1-Hydroxybutan-2-yl)amino]methyl}phenol](/img/structure/B12084670.png)
![3-[2-(2-Ethoxyethoxy)ethoxy]thiophene](/img/structure/B12084671.png)
![2-(2-Chlorophenyl)-5-nitro-1H-benzo[d]imidazole](/img/structure/B12084674.png)
![Propanedinitrile, 2-[2-[3,5-bis(trifluoromethyl)phenyl]diazenyl]-](/img/structure/B12084690.png)


![3-Chloro-3-(2'-fluoro[1,1'-biphenyl]-4-yl)-2-methylacrylaldehyde](/img/structure/B12084707.png)
![CarbaMic acid, N-[[[(1,1-diMethylethoxy)carbonyl]aMino][[4-[2-(1-pyrrolidinyl)ethoxy]phenyl]aMino]Methylene]-, 1,1-diMethylethyl ester, [N(Z)]-](/img/structure/B12084714.png)

![2,4,6-Tris[4-(1H-pyrazol-4-yl)phenyl]-1,3,5-triazine](/img/structure/B12084721.png)
![Tert-butyl [4-(2-methoxyphenyl)-4-oxobutyl]carbamate](/img/structure/B12084729.png)


